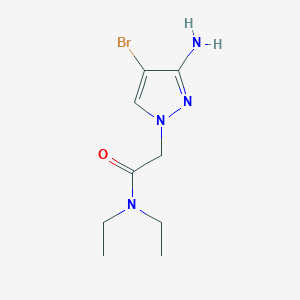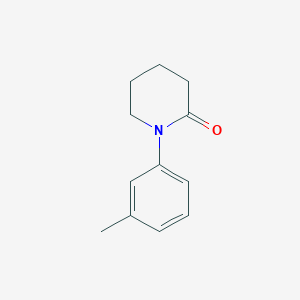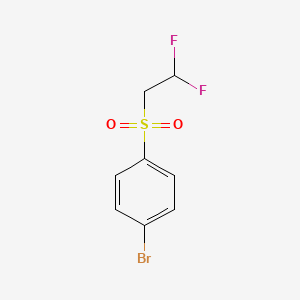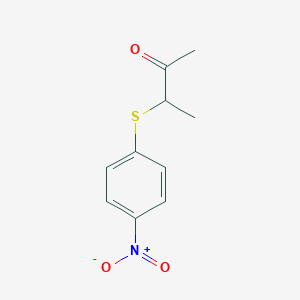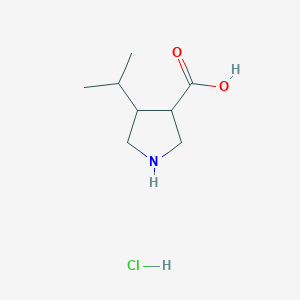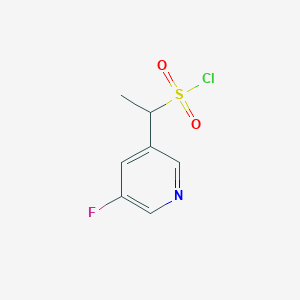![molecular formula C22H29NO4 B13646077 tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate is a complex organic compound with a tert-butyl ester functional group This compound is notable for its biphenyl structure, which is a common motif in organic chemistry due to its stability and versatility
Métodos De Preparación
The synthesis of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction.
Ether formation: The ether linkage is formed by reacting the biphenyl derivative with a suitable alkylating agent.
Esterification: Finally, the tert-butyl ester is introduced through an esterification reaction with tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate has several scientific research applications:
Biology: The compound’s biphenyl structure makes it a useful probe in studying protein-ligand interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate depends on its specific application. In biological systems, it may interact with proteins or enzymes through its amino and biphenyl groups, forming hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate include:
tert-Butyl 4-(2-amino-ethyl)-benzoate: This compound has a similar tert-butyl ester group but lacks the biphenyl structure.
tert-Butyl acetate: A simpler ester with a tert-butyl group, used primarily as a solvent.
tert-Butyloxycarbonyl-protected amino acids: These compounds have a tert-butyl ester group and are used in peptide synthesis.
Propiedades
Fórmula molecular |
C22H29NO4 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-[4-(4-aminophenyl)phenoxy]butoxy]acetate |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)16-25-14-4-5-15-26-20-12-8-18(9-13-20)17-6-10-19(23)11-7-17/h6-13H,4-5,14-16,23H2,1-3H3 |
Clave InChI |
JOSYUEYWYRLXJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
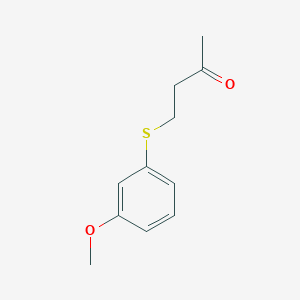
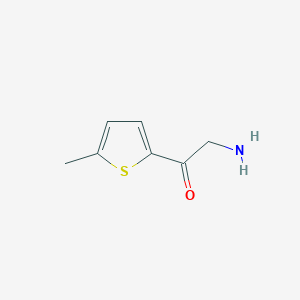
![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![(S)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13646033.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)
